molecular formula C9H7BrFN3 B13547250 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13547250
M. Wt: 256.07 g/mol
InChI Key: WDOHCUUVNNFVEZ-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by a pyrazole core substituted with a 3-bromo-2-fluorophenyl group at the 5-position and an amine group at the 3-position. This compound is structurally analogous to several pyrazole-based molecules investigated for medicinal chemistry applications, including kinase inhibition and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.

    Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

The reaction conditions often include the use of solvents like ethanol or dioxane, and catalysts such as tin(II) chloride or iron powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

A. 5-(3-Bromophenyl)-1H-pyrazol-3-amine (CAS RN: 887591-61-9)

  • Substituents : Lacks the 2-fluoro group on the phenyl ring.
  • Molecular weight is reduced by ~19 Da.
  • Applications : Used as an intermediate in synthesizing brominated heterocycles for drug discovery .

B. 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS RN: 209224-91-9)

  • Substituents : Features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
  • The electron-withdrawing nature of -CF₃ may alter electronic interactions in biological systems compared to bromo/fluoro substituents .

C. 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS RN: 502133-02-0)

  • Substituents : -CF₃ group at the 2-position of the phenyl ring.
  • Key Differences : Ortho-substituted -CF₃ introduces steric bulk near the pyrazole core, which may hinder rotation or binding in enzyme active sites compared to the meta-bromo/ortho-fluoro configuration .

Heterocyclic Bioisosteres

A. 5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine

  • Substituents : Replaces the phenyl ring with a chlorinated thiophene.
  • Key Differences : Thiophene, a bioisostere for phenyl, offers distinct electronic properties (e.g., lower aromaticity, polarizability) and smaller steric footprint. The 5-chloro group mimics halogenated phenyl derivatives but may alter metabolic stability .

B. 5-(Benzo[1,3]dioxol-5-yl)-1H-pyrazol-3-amine Derivatives

  • Substituents : Substituted with a methylenedioxybenzene group.
  • Such derivatives are often explored for CNS activity due to improved blood-brain barrier penetration .

Functionalized Pyrazoles

A. N-Substituted Carboxamides (e.g., Compound 4h, 4k)

  • Substituents : Include sulfonamide or carboxamide groups at the N1-position.
  • Key Differences : The addition of polar groups improves solubility and hydrogen-bonding capacity, critical for target engagement in enzymes like cyclooxygenase or kinases. However, these modifications may reduce cell permeability compared to the unsubstituted amine in the target compound .

B. Trifluoroacetamide Derivatives (e.g., Compound 43)

  • Substituents : Trifluoroacetyl group at the 3-amine position.
  • Key Differences : The -COCF₃ group blocks the amine’s nucleophilicity, altering reactivity and metabolic pathways. Such derivatives are often prodrugs designed for controlled release .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) logP* Key Features
5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine 3-Br, 2-F on phenyl ~255.1 ~3.2 Dual halogenation, moderate lipophilicity
5-(3-Bromophenyl)-1H-pyrazol-3-amine 3-Br on phenyl ~236.0 ~2.8 Reduced steric hindrance
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-CF₃ on phenyl ~227.2 ~3.8 High lipophilicity, electron-withdrawing
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-Cl on thiophene ~214.7 ~2.5 Bioisostere, improved metabolic stability
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-... (4h) 4-F on phenyl, sulfonamide ~596.2 ~4.1 Polar substituents, kinase inhibition

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological significance.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted aromatic compounds. The presence of the bromine and fluorine substituents is significant as they can influence the compound's reactivity and biological activity.

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at specific concentrations, demonstrating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
This compoundTBDTBDTBD
Compound A76861
Compound B618510

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies indicate that these compounds can exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The effectiveness of this compound against specific pathogens remains to be fully elucidated, but it is hypothesized that its structural features may enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Selected Strains

PathogenMinimum Inhibitory Concentration (µg/mL)
E. coliTBD
Staphylococcus aureusTBD
Bacillus subtilisTBD

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Some studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The specific mechanisms through which this compound exerts its anticancer effects require further investigation, but preliminary data suggest a potential for use in cancer therapy .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

Case Study 1: Anti-inflammatory Screening
In a study involving a series of pyrazole compounds, one derivative exhibited significant inhibition of COX enzymes, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID). The compound's selectivity for COX-2 over COX-1 was noted, indicating a favorable safety profile .

Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that certain compounds demonstrated strong activity against multidrug-resistant strains. The study highlighted the need for further exploration of structural modifications to enhance efficacy against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between substituted acrylamides and hydrazines. For example:

  • Step 1: React 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide with phenyl hydrazine in glacial acetic acid to yield 80% of the pyrazole derivative .
  • Step 2: Optimize reaction temperature (e.g., 60°C for 72 hours) and stoichiometry (e.g., 1:1 molar ratio of hydrazine to acrylamide) to achieve 84% yield .
  • Key Variables:
    • Solvent: Absolute ethanol or glacial acetic acid improves solubility and reaction efficiency.
    • Catalyst: Triethylamine facilitates deprotonation in cyclization steps .
    • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and amine functionality. Peaks at δ 3448 cm1^{-1} (IR) indicate NH stretching .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 270.03 g/mol for C9 _9H7 _7BrFN3_3) .
  • X-ray Diffraction: Single-crystal X-ray analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and non-covalent interactions (e.g., Hirshfeld surface analysis) .

Q. How is the compound evaluated for biological activity in academic research?

Methodological Answer: Standard assays include:

  • Antimicrobial Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
  • Antitumor Activity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} calculations .
  • Enzyme Inhibition: Evaluate kinase or α-glucosidase inhibition via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311+G(2d,p) basis set) provide insights into:

  • Molecular Electrostatic Potential (MEP): Identifies nucleophilic (amine group) and electrophilic (halogenated phenyl) sites .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4 eV) correlate with kinetic stability and charge transfer interactions .
  • Vibrational Analysis: IR frequencies computed via DFT match experimental data, validating structural assignments .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound Purity: Verify purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation: Re-analyze batches with 1H^1H NMR to rule out degradation or isomerization .
  • Statistical Validation: Use triplicate experiments and ANOVA to assess significance .

Q. What strategies enhance pharmacological activity via structural modification?

Methodological Answer: Systematic SAR studies guide optimization:

  • Phenyl Ring Substitution: Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to boost antimicrobial potency .
  • Pyrazole Core Modification: Replace bromine with methoxy groups to improve solubility and bioavailability .
  • Amine Functionalization: Acetylation or sulfonylation modulates membrane permeability and target binding .

Q. What advanced methods ensure purity and stability during storage?

Methodological Answer:

  • Stability Studies: Monitor degradation via accelerated conditions (40°C/75% RH for 6 months) and UPLC-MS .
  • Storage: Use amber vials under nitrogen at -20°C to prevent oxidation .
  • Waste Management: Segregate halogenated byproducts for professional disposal to avoid environmental contamination .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)

InChI Key

WDOHCUUVNNFVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CC(=NN2)N

Origin of Product

United States

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